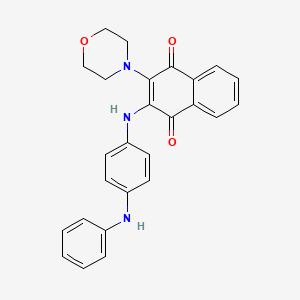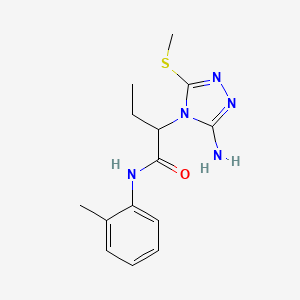
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an amine group, a methylsulfanyl group, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocyanate compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced by treating the triazole intermediate with an amine source such as ammonia or an amine derivative.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the triazole intermediate with a methylthiolating agent such as methyl iodide or dimethyl sulfate.
Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the triazole intermediate with a suitable butanoyl chloride or butanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the amide group, potentially leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various functionalized derivatives
Aplicaciones Científicas De Investigación
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with therapeutic properties.
Agrochemicals: It can be explored for its potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Biological Studies: It can be used in biological studies to investigate its effects on various biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-phenylbutanamide
- 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide
- 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-chlorophenyl)butanamide
Uniqueness
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide is unique due to the presence of the 2-methylphenyl group, which may impart distinct biological activities and physicochemical properties compared to its analogs. The specific arrangement of functional groups in this compound can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-4-11(19-13(15)17-18-14(19)21-3)12(20)16-10-8-6-5-7-9(10)2/h5-8,11H,4H2,1-3H3,(H2,15,17)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBZJDOSHCGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)N2C(=NN=C2SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5063497.png)
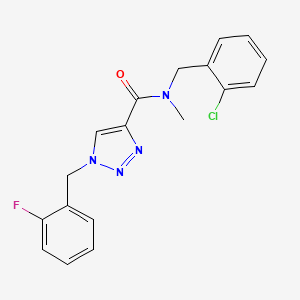
![[3-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5063518.png)
![2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5063520.png)
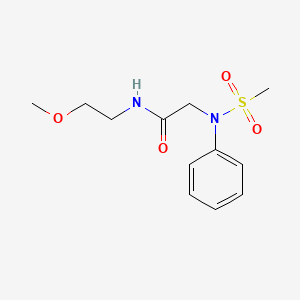
![3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063523.png)
![(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine](/img/structure/B5063525.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)
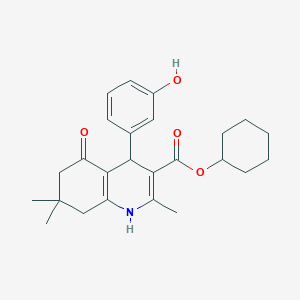

![4'-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-biphenylsulfonamide](/img/structure/B5063556.png)
![N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5063575.png)
